(4R)-1-Boc-4-(Boc-amino)-L-proline
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Description
“(4R)-1-Boc-4-(Boc-amino)-L-proline” is a compound that is used in laboratory chemicals . It has a molecular weight of 244.29 . The IUPAC name for this compound is methyl (2R,4R)-4-[(tert-butoxycarbonyl)amino]pyrrolidine-2-carboxylate .
Synthesis Analysis
The synthesis of N-protected amino esters, such as “(4R)-1-Boc-4-(Boc-amino)-L-proline”, is achieved via a chemo-selective Buchwald Hartwig cross-coupling reaction using PEPPSI-IPr Pd-catalyst . This method allows for the creation of functionally and structurally diverse amino ester molecules .Molecular Structure Analysis
The molecular structure of “(4R)-1-Boc-4-(Boc-amino)-L-proline” can be represented by the linear formula C11H20N2O4 . The InChI code for this compound is 1S/C11H20N2O4/c1-11(2,3)17-10(15)13-7-5-8(12-6-7)9(14)16-4/h7-8,12H,5-6H2,1-4H3,(H,13,15)/t7-,8-/m1/s1 .Chemical Reactions Analysis
The Boc group in “(4R)-1-Boc-4-(Boc-amino)-L-proline” plays a pivotal role in the synthesis of multifunctional targets . The Boc group can be cleaved by mild acidolysis . The Boc protection of amines is a common strategy in organic synthesis .Physical And Chemical Properties Analysis
“(4R)-1-Boc-4-(Boc-amino)-L-proline” is a white solid . It should be stored at room temperature .Mechanism of Action
Future Directions
As a laboratory chemical, “(4R)-1-Boc-4-(Boc-amino)-L-proline” has potential applications in various areas of research including Life Science, Material Science, Chemical Synthesis, Chromatography, Analytical and many others . The future directions of this compound will depend on the specific research needs and objectives. It’s important to note that the information available is based on the current state of knowledge and future research may reveal additional properties and potential applications.
properties
IUPAC Name |
(2S,4R)-1-[(2-methylpropan-2-yl)oxycarbonyl]-4-[(2-methylpropan-2-yl)oxycarbonylamino]pyrrolidine-2-carboxylic acid |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H26N2O6/c1-14(2,3)22-12(20)16-9-7-10(11(18)19)17(8-9)13(21)23-15(4,5)6/h9-10H,7-8H2,1-6H3,(H,16,20)(H,18,19)/t9-,10+/m1/s1 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NQQSUHFDJACIAC-ZJUUUORDSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NC1CC(N(C1)C(=O)OC(C)(C)C)C(=O)O |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)(C)OC(=O)N[C@@H]1C[C@H](N(C1)C(=O)OC(C)(C)C)C(=O)O |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H26N2O6 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
330.38 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
(4R)-1-Boc-4-(Boc-amino)-L-proline | |
CAS RN |
254881-66-8 |
Source
|
Record name | (4R)-1-Boc-4-(Boc-amino)-L-proline | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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